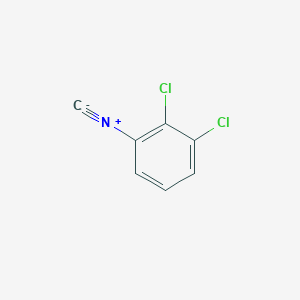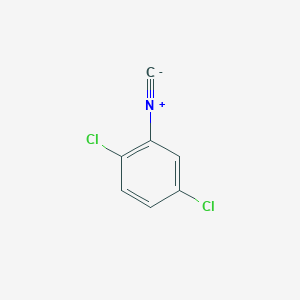![molecular formula C16H9FN2OS B1334161 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde CAS No. 820245-76-9](/img/structure/B1334161.png)
2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde" is a fluorinated benzothiazole derivative. Benzothiazoles are heterocyclic compounds that have been extensively studied for their antitumor properties. The introduction of a fluorine atom into the benzothiazole moiety has been shown to thwart metabolic inactivation and improve the cytotoxic properties of these compounds against certain cancer cell lines .
Synthesis Analysis
The synthesis of fluorinated benzothiazoles, including the compound , typically involves modifications to established cyclization processes such as the Jacobsen cyclization. These modifications have allowed for the production of pure samples of target compounds, which are crucial for further biological evaluation . The synthesis of related compounds has been achieved through various methods, including the use of triethylamine (TEA) in ethanol under reflux conditions , and gold(I)-catalyzed intramolecular hydroamination .
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, has been determined through crystallographic methods. These compounds typically crystallize in the monoclinic space group and their structures are stabilized by various intermolecular interactions .
Chemical Reactions Analysis
The fluorinated benzothiazoles have been shown to undergo biotransformation by cytochrome P450 1A1 to active metabolites. The presence of fluorine atoms around the benzothiazole nucleus has been found to be crucial in preventing metabolic inactivation . Additionally, the amino acid conjugation to the primary amine function of these compounds has been used to improve solubility and stability, leading to the formation of prodrugs that can revert to the parent compound in vivo .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzothiazoles are influenced by the presence of the fluorine atom, which can significantly affect the lipophilicity and metabolic stability of these compounds. The introduction of fluorine has been shown to enhance the cytotoxicity of these compounds against specific cancer cell lines, such as human breast MCF-7 and MDA 468 . The fluorinated derivatives also exhibit high affinity for amyloid beta, suggesting potential applications in imaging amyloid deposits in Alzheimer's disease .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound's crystal structure has been studied, providing insights into its molecular and crystal structure. This research is essential for understanding the physical and chemical properties of the compound, which can be crucial in various scientific applications (Banu, Lamani, Khazi, & Begum, 2010).
Radiosensitizing and Anticarcinogenic Properties
Studies have shown that derivatives of this compound exhibit significant potential as radiosensitizers and anticarcinogenic agents. These findings are particularly relevant in the context of treating certain types of cancer, such as liver cancer and melanoma (Majalakere et al., 2020).
Immunological Activities
Some derivatives of this compound have been found to suppress certain types of immune responses without inhibiting humoral immunity. This property could be useful in developing treatments for autoimmune diseases or in transplantation medicine (Mase et al., 1986).
Synthesis of Novel Derivatives
Research has focused on synthesizing new derivatives of this compound. These studies are crucial for expanding the range of potential applications, especially in medicinal chemistry where these derivatives could show various biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).
Antimicrobial Activity
The compound and its derivatives have been evaluated for their antimicrobial properties. Some of these compounds have shown promising results against a range of bacterial and fungal strains, which could be significant in developing new antimicrobial agents (Alegaon & Alagawadi, 2011).
Antitubercular and Antioxidant Activities
In addition to antimicrobial properties, some derivatives have also shown potent anti-tubercular and antioxidant activities. These findings could lead to new treatments for tuberculosis and oxidative stress-related disorders (Ramprasad et al., 2015).
Novel Synthesis Methods
Researchers have developed new methods for synthesizing imidazo[2,1-b][1,3]benzothiazole derivatives. These methods could enhance the efficiency and scalability of producing these compounds for various applications (Kolavi, Hegde, & Khazi, 2006).
Anticancer Properties
Some novel derivatives of this compound have demonstrated significant anticancer activity, particularly against leukemia cells. This opens up new possibilities for cancer treatment (Karki et al., 2011).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVCGYHLJVQCFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

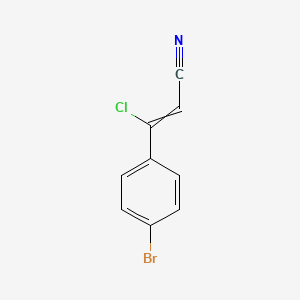


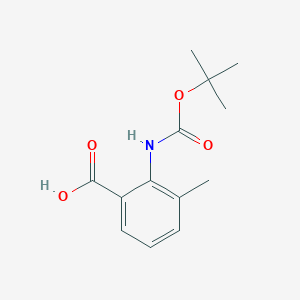
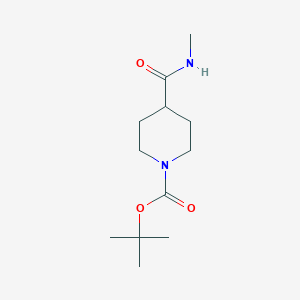

![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)
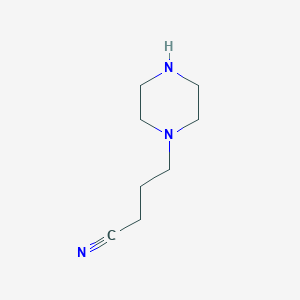


![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)

